3-氯-2-甲氧基苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

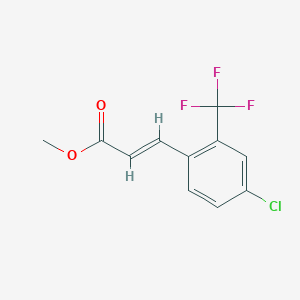

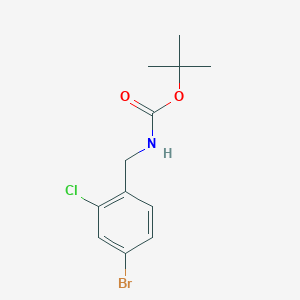

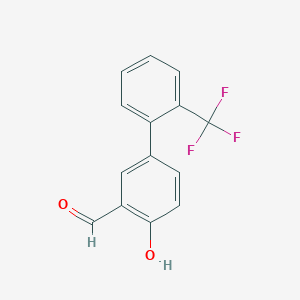

3-Chloro-2-methoxybenzyl alcohol is a chemical compound with the IUPAC name (3-chloro-2-methoxyphenyl)methanol . It has a molecular weight of 172.61 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of 3-Chloro-2-methoxybenzyl alcohol or similar compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . Another method involves the use of hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Molecular Structure Analysis

The InChI code for 3-Chloro-2-methoxybenzyl alcohol is1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis

Alcohols like 3-Chloro-2-methoxybenzyl alcohol can undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters . The reaction mechanism often involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 172.61 .

科学研究应用

合成与修饰

3-氯-2-甲氧基苄醇是各种合成途径中的前体,尤其是在羟基的修饰中。Nakano 等人(2001 年)开发了一种高效的方法,使用源自 2-氯-3-硝基吡啶和对甲氧基苄醇的 2-(4-甲氧基苄氧基)-3-硝基吡啶,在温和条件下生成 PMB 醚,对羟基进行对甲氧基苄基化 (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001)。该方法突出了 3-氯-2-甲氧基苄醇在化学合成中保护羟基的作用。

氧化成醛

该化合物还可用于将苯甲醇光催化氧化为醛。Higashimoto 等人(2009 年)研究了使用二氧化钛光催化剂在可见光照射下将包括 4-甲氧基苄醇在内的各种苯甲醇选择性光催化氧化为其相应的醛。这项研究强调了 3-氯-2-甲氧基苄醇衍生物在绿色化学和光催化过程中的潜力 (Higashimoto 等人,2009 年)。

抗氧化性能

对 3-氯-2-甲氧基苄醇衍生物的研究还揭示了重要的抗氧化性能。渡边等人(2012 年)发现源自太平洋牡蛎的 3,5-二羟基-4-甲氧基苄醇 (DHMBA) 对人肝细胞衍生细胞中的氧化具有很强的抑制作用,表明其通过靶向氧化过程在预防和治疗肝病方面具有潜力 (渡边等人,2012 年)。

光催化氧化

G. Palmisano 等人(2007 年)探索了在水中将 4-甲氧基苄醇光催化氧化为对茴香醛,证明了自制和商用二氧化钛催化剂在此转化中的效率。这项研究指出了 3-氯-2-甲氧基苄醇衍生物在通过光催化生产精细化学品中的用途 (Palmisano 等人,2007 年)。

抗疟疾活性

已经研究了源自 3-氯-2-甲氧基苄醇的新型化合物的合成和评估,以了解其抗疟疾活性。Hadanu 等人(2010 年)合成了 (1)-N-(4-甲氧基苄基)-1,10-菲咯啉溴化物,并测试了其对耐氯喹的恶性疟原虫菌株的有效性,展示了衍生物在疟疾治疗中的潜在药用应用 (Hadanu 等人,2010 年)。

安全和危害

3-Chloro-2-methoxybenzyl alcohol is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

3-Chloro-2-methoxybenzyl alcohol, like other benzyl alcohols, primarily targets proteins and enzymes in the body . It interacts with these targets to exert its effects.

Mode of Action

It is known that benzyl alcohols can undergo various reactions, including nucleophilic substitution and oxidation . The compound may interact with its targets, leading to changes in their structure and function. This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Benzyl alcohols are known to participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Result of Action

It is known that benzyl alcohols can have various effects, such as acting as mild antiseptics . They can also cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-methoxybenzyl alcohol. For instance, the compound can react violently with water and is a lachrymator . Therefore, it should be handled with care to avoid contact with water and inhalation. Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.

属性

IUPAC Name |

(3-chloro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQOWLTKVOZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methoxybenzyl alcohol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)